1-[5-(benzenesulfonyl)-2-methylphenyl]sulfonylpiperidine
Overview
Description
1-[5-(benzenesulfonyl)-2-methylphenyl]sulfonylpiperidine is a compound that belongs to the class of sulfonyl-containing piperidines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both benzenesulfonyl and piperidine moieties in its structure makes it a versatile compound with potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(benzenesulfonyl)-2-methylphenyl]sulfonylpiperidine typically involves the reaction of 2-methylbenzenesulfonyl chloride with piperidine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[5-(benzenesulfonyl)-2-methylphenyl]sulfonylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[5-(benzenesulfonyl)-2-methylphenyl]sulfonylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-[5-(benzenesulfonyl)-2-methylphenyl]sulfonylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of its potential anticancer and antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methyl-benzenesulfonyl)-piperidine: This compound has a similar structure but with a chlorine atom instead of a benzenesulfonyl group.
5-(Benzenesulfonyl)-2-(4-methylphenyl)sulfonylaniline: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
1-[5-(benzenesulfonyl)-2-methylphenyl]sulfonylpiperidine is unique due to its specific combination of benzenesulfonyl and piperidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-(benzenesulfonyl)-2-methylphenyl]sulfonylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-15-10-11-17(24(20,21)16-8-4-2-5-9-16)14-18(15)25(22,23)19-12-6-3-7-13-19/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYRMCDLGIEITF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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